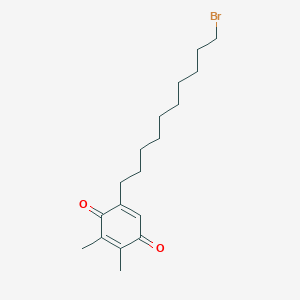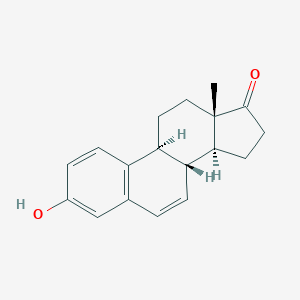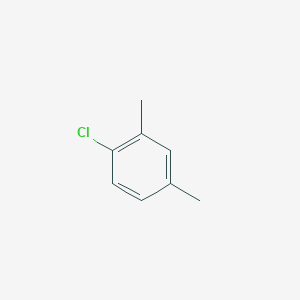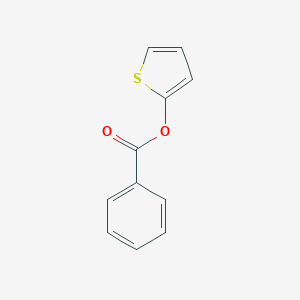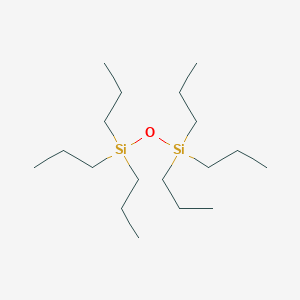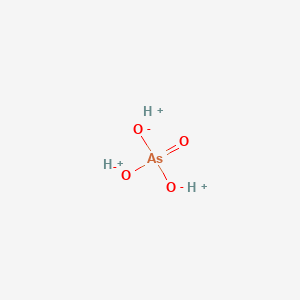
Hydron;arsorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydron;arsorate, also known as H3AsO4, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a highly reactive molecule that has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Arsenate Removal : Thermally activated materials derived from red mud, a byproduct of the aluminum industry, have shown effectiveness in removing arsenate from aqueous solutions. Increasing the magnesium to aluminum ratio in these materials enhances their capacity to remove arsenate, among other anions, due to the formation of hydrotalcite-like structures that facilitate anion exchange processes (Palmer et al., 2010).
Hydrocalumite for Fluoride and Arsenate Removal : Hydrocalumite has been employed to treat solutions containing fluoride and arsenate, achieving significant reductions in their concentrations. The material's ion exchange capabilities play a crucial role in this process, demonstrating its potential for treating contaminated water (Guo & Tian, 2013).
Material Science
- Hydrogel Applications : Hydrogels, particularly those that are ionically and covalently crosslinked, have demonstrated remarkable mechanical properties, including high stretchability and toughness. These characteristics make them suitable for a variety of applications, from biomedical to environmental remediation (Sun et al., 2012).
Biomedical Applications
- Injectable Hydrogels for Bone Tissue Engineering : Zinc-doped chitosan/β-glycerophosphate hydrogels have shown potential as injectable scaffolds for bone tissue engineering. These hydrogels transition from a liquid to a gel at body temperature and have been characterized for their enhanced antibacterial activity and promotion of osteoblast differentiation, highlighting their suitability for medical applications (Niranjan et al., 2013).
Hydrology and Water Quality
- Long-term Environmental Research : Studies in the Upper Washita River basin have provided insights into hydrologic processes, water quality, and the impacts of agricultural systems on the environment. This research underscores the importance of long-term data collection and interdisciplinary approaches to understanding complex environmental systems (Steiner et al., 2014).
Eigenschaften
CAS-Nummer |
15584-04-0 |
|---|---|
Produktname |
Hydron;arsorate |
Molekularformel |
AsO4-3 |
Molekulargewicht |
141.943 g/mol |
IUPAC-Name |
hydron;arsorate |
InChI |
InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5) |
InChI-Schlüssel |
DJHGAFSJWGLOIV-UHFFFAOYSA-K |
SMILES |
[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |
Kanonische SMILES |
[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



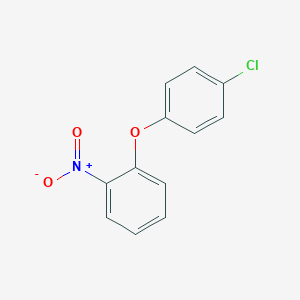
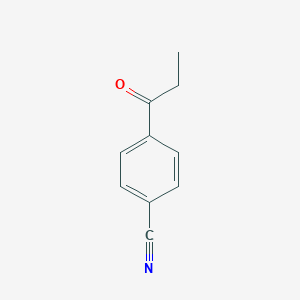
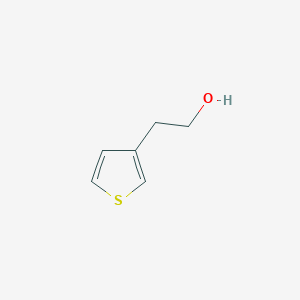
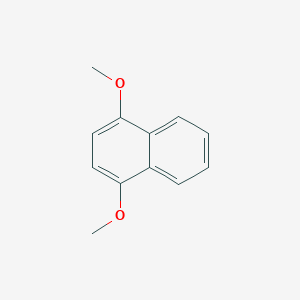
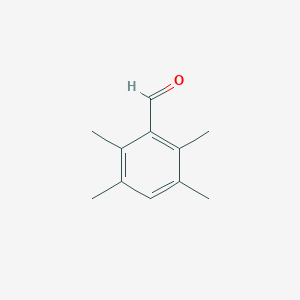
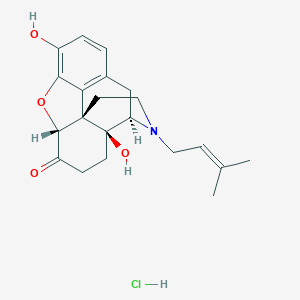
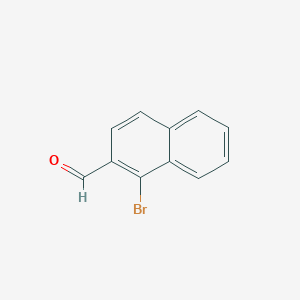
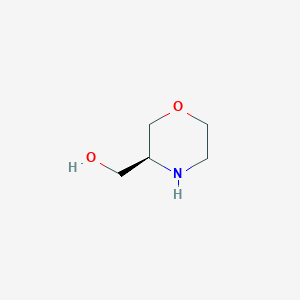
![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)
